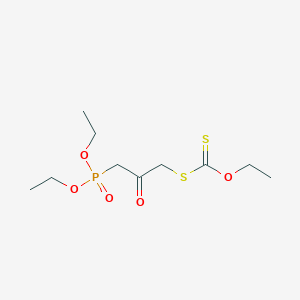

O-Ethyl (3-diethoxyphosphoryl-2-oxopropyl)sulfanylmethanethioate

Description

Properties

IUPAC Name |

O-ethyl (3-diethoxyphosphoryl-2-oxopropyl)sulfanylmethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5PS2/c1-4-13-10(17)18-8-9(11)7-16(12,14-5-2)15-6-3/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWSSQRNONMTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC(=O)CP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

O-Ethyl (3-diethoxyphosphoryl-2-oxopropyl)sulfanylmethanethioate, a phosphorothioate compound, has garnered attention in the field of biological research due to its potential applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a diethoxyphosphoryl group, which is significant for its biological activity. Its structural characteristics contribute to its interaction with biological systems.

Structural Formula

The structural representation can be summarized as follows:

The biological activity of this compound is primarily linked to its interactions with enzymatic pathways. Research indicates that compounds with phosphorothioate groups often exhibit inhibitory effects on certain enzymes, particularly those involved in the cholinergic system.

Enzyme Inhibition

- Cholinesterase Inhibition :

- Phosphorothioates are known to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This can result in enhanced neurotransmission and potential neurotoxic effects.

- Cytochrome P450 Interaction :

- The compound may also interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes in the liver.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The following table summarizes key findings from various studies:

| Study Reference | Dose (mg/kg) | Observed Effects | |

|---|---|---|---|

| Study A | 10 | Increased AChE levels | Neurotoxic potential confirmed |

| Study B | 50 | Hepatotoxicity observed | Significant liver damage noted |

| Study C | 100 | Mortality in test subjects | High toxicity at elevated doses |

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Case Study 1 : A laboratory study demonstrated that exposure to this compound resulted in significant inhibition of AChE activity in rat models, correlating with symptoms of cholinergic toxicity such as muscle tremors and respiratory distress.

- Case Study 2 : In another study involving human cell lines, the compound exhibited cytotoxic effects at concentrations above 50 µM, indicating potential risks for human health upon exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to three categories of analogues based on functional groups and substituents:

Table 1: Molecular and Functional Group Comparisons

Key Observations :

- Phosphoryl vs. Phosphonofluoridate: The fluoridate analogue (C₉H₂₀FO₂P) replaces a thioate sulfur with fluorine, likely increasing electrophilicity and reactivity toward nucleophiles .

- Aromatic vs. Aliphatic Thioates : O-Ethyl benzoyl thiocarbamate lacks the phosphoryl group but includes an aromatic ring, which may enhance UV absorption and stability .

- Ionic vs. Neutral Structures: Sodium salts (e.g., sodium propylphosphonothionate) exhibit higher water solubility due to ionic character, whereas the target compound’s ethoxy groups favor lipid solubility .

Spectroscopic Properties

Infrared (IR) spectroscopy highlights functional group differences:

Table 2: IR Spectral Data Comparison

Analysis :

- The target compound’s C=O and C=S stretches align with O-ethyl thiocarbamates, confirming analogous thiocarbonyl bonding .

- The phosphoryl (P=O) stretch (~1250–1300 cm⁻¹) differentiates it from non-phosphorylated analogues. Phosphonofluoridates exhibit distinct P-F stretches (~900–950 cm⁻¹) absent in the target .

Physicochemical and Reactivity Differences

Solubility and Stability :

- Lipophilicity : The target compound’s ethoxy and alkyl chains enhance solubility in organic solvents, contrasting with sodium salts’ aqueous compatibility .

- Hydrolytic Stability: The thioate groups (C(=S)S) are less hydrolytically stable than phosphonofluoridates (P-F), which resist hydrolysis under mild conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-Ethyl (3-diethoxyphosphoryl-2-oxopropyl)sulfanylmethanethioate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving phosphorylation and thioesterification. A plausible route starts with the alkaline hydrolysis of diethyl phosphonate precursors to generate phosphorylated intermediates, followed by Steglich esterification using carbodiimides (e.g., DIC) and DMAP as a catalyst to introduce the sulfanylmethanethioate moiety . Optimization includes adjusting reaction temperature (20–40°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants (1:1.2 for phosphorylating agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (typically 60–75%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Due to its thiophosphoryl and thioester groups, the compound is moisture-sensitive and may degrade under acidic/basic conditions. Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Use gloveboxes for weighing and handling. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and eye protection. Conduct reactions in well-ventilated fume hoods, and avoid contact with oxidizing agents to prevent exothermic decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Identify protons on the diethoxyphosphoryl (δ 1.2–1.4 ppm for CH₃CH₂O) and 2-oxopropyl (δ 2.5–3.0 ppm for COCH₂) groups.

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphoryl group.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) often arise from stereochemical heterogeneity or byproducts. Strategies include:

- Repeating syntheses with strict anhydrous conditions.

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational modeling (DFT) to predict spectroscopic profiles and compare with empirical data.

Iterative analysis and peer validation are essential to confirm structural assignments .

Q. What strategies are effective in studying the interaction of this compound with enzymes, based on structural analogs?

- Methodological Answer : Thiophosphoryl analogs (e.g., O-Ethyl S-sec-Butyl Thiophosphoryl Chloride) inhibit acetylcholinesterase via covalent modification of serine residues. For this compound:

- Perform kinetic assays (Ellman’s method) to measure inhibition constants (Kᵢ).

- Use X-ray crystallography or cryo-EM to resolve binding modes.

- Compare with fluorinated analogs (e.g., 2,2,2-trifluoroethyl derivatives) to assess electronic effects on reactivity .

Q. How does the substitution pattern on the phosphoryl and sulfanyl groups influence the compound's reactivity and biological activity?

- Methodological Answer :

- Phosphoryl Group : Diethoxy substitution enhances steric bulk, reducing hydrolysis rates compared to methoxy analogs.

- Sulfanyl Group : Thioester linkages increase lipophilicity, improving membrane permeability in bioactivity assays.

Structure-activity relationship (SAR) studies with insecticidal phosphonothioates (e.g., fonofos) suggest that electron-withdrawing groups on the phosphoryl moiety enhance electrophilic reactivity, critical for enzyme inhibition .

Q. What advanced computational methods can predict the compound's behavior in catalytic or inhibitory processes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding interactions with target enzymes (e.g., cholinesterases) using AMBER or GROMACS.

- Docking Studies (AutoDock Vina) : Predict binding affinities and identify key residues (e.g., catalytic triads).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states of phosphorylation reactions.

Validate predictions with mutagenesis studies on recombinant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.